2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamide is a useful research compound. Its molecular formula is C19H24FN5O4S and its molecular weight is 437.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonists for Pain Management
The development of vanilloid receptor-1 (VR1 or TRPV1) antagonists, through the synthesis of related piperazinylpyrimidine analogues, showcases the exploration of novel pain management solutions. These compounds, such as AMG 517 and its successors, offer insights into the optimization of physicochemical and pharmacokinetic properties to improve efficacy in blocking TRPV1-mediated physiological responses and reducing thermal hyperalgesia in animal models. This research contributes to the potential treatment of chronic pain through targeted receptor modulation (Wang et al., 2007).
Antimicrobial and Antitumor Activities
Investigations into the antimicrobial and antitumor activities of novel chemical entities reveal the potential of piperazinylpyrimidine derivatives in treating various diseases. For example, the synthesis and evaluation of isoxazolinyl oxazolidinones against resistant Gram-positive and Gram-negative bacteria demonstrate the continual need for new antibiotics in the face of growing antimicrobial resistance (Varshney et al., 2009). Additionally, the development of 3-phenylpiperazinyl-1-trans-propenes and their evaluation for cytotoxic activity against tumor cell lines highlights the potential of these compounds in cancer therapy (Naito et al., 2005).
Radioligand Development for Imaging
The creation of radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with positron emission tomography (PET) underscores the application of these compounds in diagnostic imaging. Such advancements facilitate non-invasive investigations of neuroinflammation and potentially aid in the diagnosis and monitoring of neurological diseases (Dollé et al., 2008).
Antioxidant Properties for Age-Related Diseases
Research into the antioxidant properties of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide derivatives suggests their potential in preventing age-related diseases. These compounds exhibit protective effects against cell damage induced by oxidative stress, proposing their use in the treatment of cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) (Jin et al., 2010).
Antimalarial Agents
The synthesis and evaluation of aryl piperazine and pyrrolidine derivatives as antimalarial agents emphasize the role of chemical synthesis in combating malaria. Structure-activity relationship studies of these compounds contribute to understanding the molecular features essential for antiplasmodial activity, offering pathways for developing new antimalarial treatments (Mendoza et al., 2011).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O4S/c20-16-5-1-2-6-17(16)29-15-18(26)21-9-4-14-30(27,28)25-12-10-24(11-13-25)19-22-7-3-8-23-19/h1-3,5-8H,4,9-15H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYBJZSBRQYGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.